molecular formula C25H21N5O5 B2561841 N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1189511-05-4

N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Número de catálogo B2561841
Número CAS: 1189511-05-4
Peso molecular: 471.473
Clave InChI: INBQINJBHQRBDR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C25H21N5O5 and its molecular weight is 471.473. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Activity

F3411-7051: has been investigated for its potential as an A2B receptor antagonist . The A2B receptor is associated with cancer, and its antagonism may help in the development of new chemotherapeutic agents . Derivatives of [1,2,4]triazolo[4,3-a]quinoxaline, such as F3411-7051, have shown cytotoxic effects on various cancer cell lines, including MDA-MB 231, with IC50 values ranging from 1.9 to 6.4 μM .

Antiviral Properties

Some derivatives of [1,2,4]triazolo[4,3-a]quinoxaline have been synthesized with the aim of exploring their antiviral capabilities. These compounds have undergone screening for antiviral activity, with certain derivatives demonstrating promising results against specific viral strains .

Antimicrobial Effects

The structural framework of F3411-7051 lends itself to antimicrobial properties. Studies have shown that incorporating certain subunits, such as piperazine, can enhance these properties, leading to the development of compounds with significant antibacterial and antifungal activities .

DNA Intercalation Activities

As an anticancer strategy, DNA intercalation is a mechanism by which certain compounds can interfere with DNA replication and transcription. Derivatives of [1,2,4]triazolo[4,3-a]quinoxaline, including F3411-7051, have been designed and synthesized for their potential to act as DNA intercalators, thereby inhibiting cancer cell growth .

Topoisomerase II Inhibition

Topoisomerase II is an enzyme that plays a crucial role in DNA replication. Inhibitors of this enzyme are valuable for their anticancer properties. F3411-7051 and its derivatives have been studied for their ability to act as intercalative Topo II inhibitors, which could lead to the development of new anticancer drugs .

Molecular Docking Studies

Molecular docking studies are essential for predicting the binding affinity of compounds to specific receptors or enzymes. F3411-7051 has been subjected to molecular docking to assess its interaction with the A2B receptor, which correlates with its cytotoxic activity against cancer cells .

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for drug development. SAR analyses of F3411-7051 derivatives have been conducted to explore this relationship, particularly in the context of anticancer and antimicrobial activities .

Angiogenesis Regulation

The A2B receptor, which F3411-7051 targets, is known to regulate angiogenic factors like basic fibroblast growth factor and vascular endothelial growth factor. By antagonizing this receptor, F3411-7051 may influence angiogenesis, a key process in tumor growth and metastasis .

Mecanismo De Acción

Target of Action

The primary target of N-(2,4-dimethoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). VEGFR-2 is critically involved in cancer angiogenesis .

Mode of Action

N-(2,4-dimethoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide acts as an inhibitor of VEGFR-2. By blocking the VEGFR-2 signaling pathway, it effectively suppresses tumor growth .

Biochemical Pathways

The compound affects the angiogenesis pathway, which is the process of forming new blood vessels. This pathway is controlled by a variety of protein kinases, including growth factors such as VEGF. By inhibiting VEGFR-2, N-(2,4-dimethoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide disrupts the angiogenesis pathway, thereby affecting the development and growth of cancerous cells .

Pharmacokinetics

These studies revealed that some compounds have a high level of drug-likeness .

Result of Action

The molecular and cellular effects of N-(2,4-dimethoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide’s action include the inhibition of VEGFR-2, which leads to the suppression of tumor growth. The compound exhibits cytotoxic effects against human cancer cell lines such as MCF-7 and HepG2 .

Propiedades

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O5/c1-33-17-12-13-19(21(14-17)34-2)26-22(31)15-29-25(32)30-20-11-7-6-10-18(20)27-24(23(30)28-29)35-16-8-4-3-5-9-16/h3-14H,15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBQINJBHQRBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.